molecular formula C15H12N2OS B5816465 N-(3-cyanophenyl)-2-(phenylthio)acetamide CAS No. 694446-36-1

N-(3-cyanophenyl)-2-(phenylthio)acetamide

Cat. No. B5816465
CAS RN: 694446-36-1
M. Wt: 268.3 g/mol
InChI Key: PGXPXEVXEVNKKU-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(phenylthio)acetamide, commonly known as CPAA, is a chemical compound that belongs to the class of thioamides. CPAA has been studied for its potential pharmacological properties, especially its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of CPAA is not fully understood. However, it is believed that CPAA exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, CPAA can alter the expression of genes involved in cancer cell growth and survival. CPAA may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CPAA has been shown to have several biochemical and physiological effects. In vitro studies have shown that CPAA can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPAA has also been shown to reduce the expression of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. In addition, CPAA has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using CPAA in lab experiments is its relatively simple synthesis method. CPAA can be synthesized using commercially available starting materials and does not require complex purification procedures. Another advantage is its potential as an anticancer agent, which makes it a promising compound for cancer research.
One limitation of using CPAA in lab experiments is its limited solubility in water. This can make it difficult to administer CPAA to cells in vitro or to animals in vivo. Another limitation is the lack of information on its toxicity and pharmacokinetics.

Future Directions

Several directions for future research on CPAA can be identified. One direction is the optimization of the synthesis method to improve the yield and purity of CPAA. Another direction is the investigation of the pharmacokinetics and toxicity of CPAA in animals. Further studies are also needed to elucidate the mechanism of action of CPAA and its potential as an anti-inflammatory agent. Finally, the anticancer activity of CPAA should be further evaluated in preclinical and clinical studies.

Synthesis Methods

CPAA can be synthesized through a simple two-step process. The first step involves the reaction of 3-bromoaniline with potassium thiocyanate to form 3-cyanophenylthiourea. The second step involves the reaction of 3-cyanophenylthiourea with ethyl chloroacetate to form CPAA. The yield of CPAA can be improved by using a solvent mixture of ethanol and water.

Scientific Research Applications

CPAA has been studied for its potential as an anticancer agent. Several studies have shown that CPAA can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. CPAA has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, CPAA has been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

N-(3-cyanophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c16-10-12-5-4-6-13(9-12)17-15(18)11-19-14-7-2-1-3-8-14/h1-9H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXPXEVXEVNKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270764
Record name N-(3-Cyanophenyl)-2-(phenylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

694446-36-1
Record name N-(3-Cyanophenyl)-2-(phenylthio)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694446-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Cyanophenyl)-2-(phenylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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